molecular formula C5HCl2N3 B1454708 3,5-Dichloropyrazine-2-carbonitrile CAS No. 313339-92-3

3,5-Dichloropyrazine-2-carbonitrile

Cat. No. B1454708
CAS RN: 313339-92-3
M. Wt: 173.98 g/mol
InChI Key: SDTCGHLDTSGIRR-UHFFFAOYSA-N
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Description

“3,5-Dichloropyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 . It is a solid substance and is used as an important organic synthesis intermediate .


Synthesis Analysis

The synthesis of “3,5-Dichloropyrazine-2-carbonitrile” can be achieved through different routes . One method involves the reaction of 3,5-dichloropyridine with cyanogen bromide or sodium cyanide in the presence of a strong acid catalyst . Another method involves the reaction of 2-chloronicotinonitrile with phosphorus pentachloride followed by hydrolysis .


Molecular Structure Analysis

The InChI code for “3,5-Dichloropyrazine-2-carbonitrile” is 1S/C5HCl2N3/c6-4-2-9-3 (1-8)5 (7)10-4/h2H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

“3,5-Dichloropyrazine-2-carbonitrile” is highly reactive and is used in the production of insecticides, herbicides, and fungicides . It can also be used as a starting material for the synthesis of pyridine, imidazole, and pyrimidine compounds .


Physical And Chemical Properties Analysis

“3,5-Dichloropyrazine-2-carbonitrile” has a density of 1.6±0.1 g/cm3 . Its boiling point is 276.6±35.0 °C at 760 mmHg , and its flash point is 121.1±25.9 °C . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Drug Synthesis

3,5-Dichloropyrazine-2-carbonitrile: is a valuable intermediate in pharmaceutical chemistry. It’s used in the synthesis of various drugs, including those that act on the central nervous system. Its structure is pivotal in creating compounds that can cross the blood-brain barrier, making it essential for neuroactive drugs .

Catalyst Development

Researchers utilize this compound in the development of new catalysts. Its dichloropyrazine moiety can bind to metals, facilitating the creation of metallo-catalysts used in speeding up chemical reactions, particularly in the production of fine chemicals .

Polymer Research

The nitrile group in 3,5-Dichloropyrazine-2-carbonitrile offers a reactive site for polymerization. It’s instrumental in synthesizing novel polymers with potential applications ranging from biodegradable materials to high-performance plastics .

Safety And Hazards

“3,5-Dichloropyrazine-2-carbonitrile” is classified as a hazardous substance . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fumes, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,5-dichloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTCGHLDTSGIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680953
Record name 3,5-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyrazine-2-carbonitrile

CAS RN

313339-92-3
Record name 3,5-Dichloro-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313339-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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